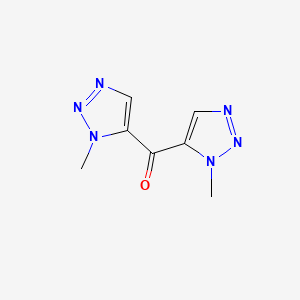![molecular formula C22H18N2O3 B8510236 7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one](/img/structure/B8510236.png)
7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one
Vue d'ensemble
Description
7-Hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one is a complex organic compound belonging to the class of dibenzazepines This compound is characterized by its unique structure, which includes a dibenzazepine core with various functional groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime typically involves multiple steps, starting from readily available precursors One common method involves the cyclization of appropriate precursors under controlled conditions to form the dibenzazepine core
For example, the synthesis may start with the preparation of a dibenzazepine intermediate, which is then subjected to nitration and subsequent reduction to form the oxime group. The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the oxime group or other functional groups present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease processes or interact with receptors to alter cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Dibenz[b,f]azepine: Another dibenzazepine derivative with similar structural features but different functional groups.
10,11-Dihydro-5H-dibenz[b,f]azepine: A related compound with a hydrogenated dibenzazepine core.
6,7-Dihydro-5H-dibenz[c,e]azepine: A similar compound with a different arrangement of the dibenzazepine core.
Uniqueness
6H-Dibenz[b,d]azepine-6,7(5H)-dione, 5-[(4-methoxyphenyl)methyl]-, 7-oxime is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C22H18N2O3 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
7-hydroxyimino-5-[(4-methoxyphenyl)methyl]benzo[d][1]benzazepin-6-one |
InChI |
InChI=1S/C22H18N2O3/c1-27-16-12-10-15(11-13-16)14-24-20-9-5-4-7-18(20)17-6-2-3-8-19(17)21(23-26)22(24)25/h2-13,26H,14H2,1H3 |
Clé InChI |
SOLDALVDWSHNCM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=CC=CC=C4C(=NO)C2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

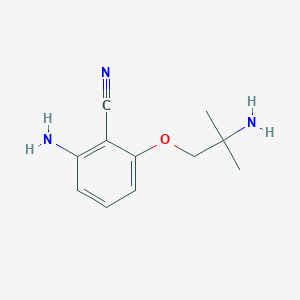
![3-(4-Bromophenyl)-2-methyl-imidazo[1,2-a]pyrimidine](/img/structure/B8510164.png)

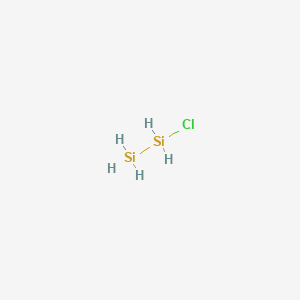



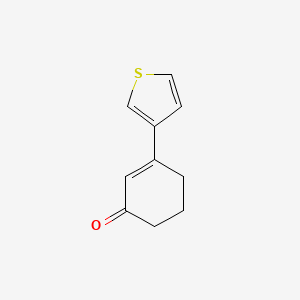
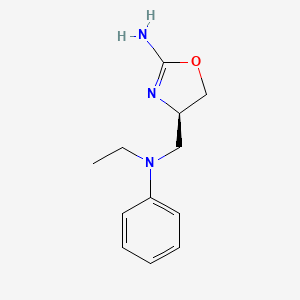
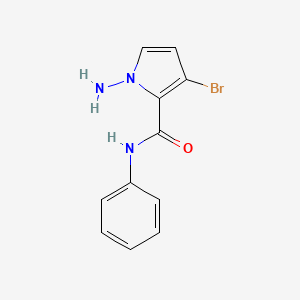
![4-[(1-ethylcyclopentyl)amino]-2-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B8510234.png)
phosphanium bromide](/img/structure/B8510240.png)
